
Cyromazine-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyromazine-d4 is a stable isotope labelled compound . It is a derivative of the insecticide cyromazine, where the cyclopropyl protons are replaced by deuterium . It is used as a reference standard for analytical testing within the food and beverage sector .
Synthesis Analysis
Cyromazine can be synthesized by the reaction of melamine and ammonia at room temperature . The process involves the use of sodium hydroxide at 70-85°C with a pH of 9.5 for 6 hours . After the reaction, cyromazine is obtained with a yield of 96.37% .
Molecular Structure Analysis
The molecular formula of Cyromazine-d4 is C6 2H4 H6 N6 . It is a cyclopropyl derivative of melamine . The structure of Cyromazine-d4 is similar to that of Cyromazine, with the difference being the replacement of cyclopropyl protons with deuterium .
Chemical Reactions Analysis
Cyromazine can be degraded by certain bacteria, such as Acinetobacter sp. ZX01 . This bacterium utilizes cyromazine as the sole carbon source for its growth, hydrolyzing cyromazine to melamine . The strain ZX01 can degrade most of the cyromazine in 60 hours .
Physical And Chemical Properties Analysis
Cyromazine is a fine white powder at room temperature . Its melting point is 223.96°C and it decomposes at 300-400°C . The relative density of cyromazine is about 1.334 and its vapour pressure is 4.48x10-7 Pa at 25°C .
Aplicaciones Científicas De Investigación
Control of Musca Domestica
Cyromazine is a triazine insect growth regulator insecticide that is recommended for control of Musca domestica worldwide . It is highly effective in causing mortality of M. domestica . The lethal and sublethal effects of Cyromazine on several biological traits and population parameters of M. domestica have been studied .
Effects on Reproduction
Cyromazine has been found to affect the reproduction of insects. It decreases the number of germ cells in the female adult ovary . This can be a significant factor in controlling the population of harmful insects.
Control of Drosophila Suzukii
Drosophila suzukii is an invasive species that causes great damages to many stone and small fruits . Cyromazine has been evaluated for its efficacy against this pest . When adult flies fed on a diet treated with Cyromazine, no adult offspring developed .
Insect Growth Regulation
Cyromazine is an insect growth regulator. It interferes with the molting process in insect pests . This makes it a valuable tool in managing pest populations.
Use in Animal Manure for Fly Control
Cyromazine is a widely used insecticide in animal manure for fly control . This helps in maintaining hygiene and preventing the spread of diseases.
Control of Severe Infestations
The study of the effects of Cyromazine on the biology of M. domestica could help suppress its population in cases of severe infestations .
Mecanismo De Acción
Safety and Hazards
Cyromazine causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray of Cyromazine . Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are recommended when handling Cyromazine .
Propiedades
IUPAC Name |
2-N-(2,2,3,3-tetradeuteriocyclopropyl)-1,3,5-triazine-2,4,6-triamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N6/c7-4-10-5(8)12-6(11-4)9-3-1-2-3/h3H,1-2H2,(H5,7,8,9,10,11,12)/i1D2,2D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVQDKIWDGQRHTE-LNLMKGTHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NC(=NC(=N2)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C1([2H])[2H])NC2=NC(=NC(=N2)N)N)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20747405 |
Source


|
| Record name | N~2~-(2,2,3,3-~2~H_4_)Cyclopropyl-1,3,5-triazine-2,4,6-triamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20747405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1219804-19-9 |
Source


|
| Record name | N~2~-(2,2,3,3-~2~H_4_)Cyclopropyl-1,3,5-triazine-2,4,6-triamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20747405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



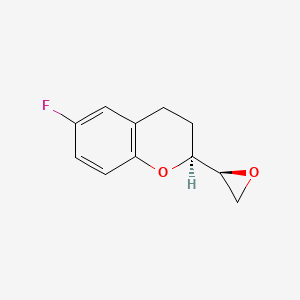
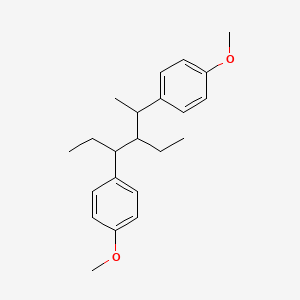
![2-[(2S)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-2-hydroxyethyl 4-methylbenzene-1-sulfonate](/img/structure/B588461.png)
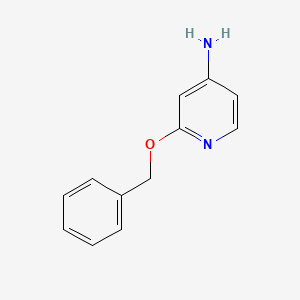
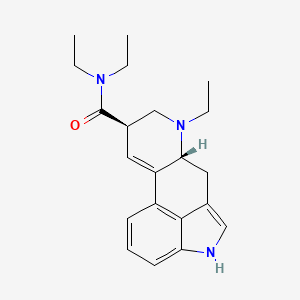
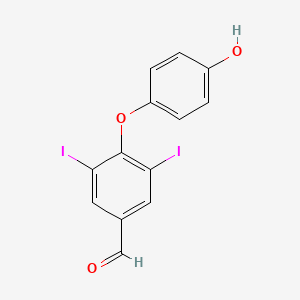
![N-[2-(Propan-2-yl)phenyl]methanediimine](/img/structure/B588473.png)
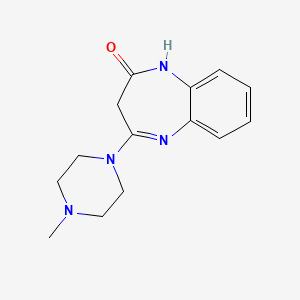
![3-Des[2-(Dimethylamino)ethyl] Zolmitriptan 3-Acetic Acid Methyl Ester](/img/structure/B588475.png)
![3-Des[2-(Dimethylamino)ethyl] Zolmitriptan Acetonitrile](/img/structure/B588478.png)